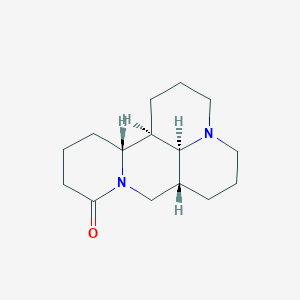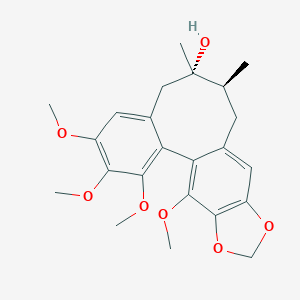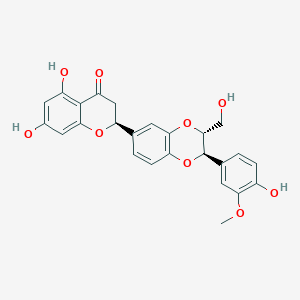
Sophoridine
Vue d'ensemble
Description
Sophoridine is a natural quinolone alkaloid primarily isolated from the plants Sophora alopecuroides and Euchresta japonica . It is known for its diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective effects . This compound has gained significant attention due to its potential therapeutic applications and minimal side effects .
Applications De Recherche Scientifique
Sophoridine has a wide range of scientific research applications, including:
Mécanisme D'action
Sophoridine exerts its effects through multiple molecular targets and pathways, including:
Antitumor Activity: Inhibits cancer cell proliferation, invasion, and metastasis by inducing cell cycle arrest and apoptosis.
Anti-inflammatory Activity: Suppresses the activation of inflammatory pathways, including the NF-κB and MAPK pathways.
Antiviral Activity: Inhibits viral replication by targeting the PI3K/Akt and p38 MAPK pathways.
Cardioprotective Activity: Protects against myocardial ischemia and arrhythmias by modulating related signaling pathways.
Analyse Biochimique
Biochemical Properties
Sophoridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to downregulate HMGB3 expression, inhibit cell proliferation, and promote apoptosis in the gastric cancer cell line MKN45 . It also increases the expression of p53 by activating the Hippo and p53 signaling pathways and regulating p53 ubiquitination .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can inhibit cancer cell proliferation, invasion, and metastasis while inducing cell cycle arrest and apoptosis . Additionally, this compound can downregulate the expression of C-C chemokine receptor type 2, cell failure markers programmed cell death protein-1, translocase of the inner membrane-3, and lymphocyte-activating 3, thus inhibiting the invasion of tumor-associated macrophages and enhancing the cytotoxic function of CD8+T cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the DNA topoisomerase I activity, which induces cell cycle arrest in the G0/G1 phase and is accompanied by apoptotic cell death . It also increases the expression of p53 in a steady state by activating the Hippo and p53 signaling pathways and regulating p53 ubiquitination .
Temporal Effects in Laboratory Settings
This compound has shown to induce mitochondrial-related apoptosis via the JNK signaling and induce S phase cell cycle arrest through the ERK signaling . Over time, this compound provokes the generation of reactive oxygen species (ROS) in pancreatic cancer cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to regulate NF-κB, TLR4/IRF3, JNK/ERK, Akt/mTOR signaling pathways, down-regulating the expression of HMG3B, bcl-2, MMP-2, MMP-9, TNF-α, IL-1β IL-6 and other cytokines or kinases .
Transport and Distribution
This compound is known to be an hERGK+ channel blocker with high binding affinity, changing the channel kinetics but not affecting the production and transport of hERG proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sophoridine can be synthesized through various chemical reactions. One common method involves the extraction of the compound from the roots of Sophora alopecuroides . The extraction process typically includes the following steps:
Extraction: The roots are dried and powdered, followed by extraction with a suitable solvent such as ethanol or methanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure.
Purification: The concentrated extract is subjected to column chromatography to isolate this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale extraction and purification techniques. The process involves the use of advanced chromatographic methods and high-performance liquid chromatography to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sophoridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxythis compound using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can modify the quinolone structure of this compound, leading to the formation of different derivatives.
Substitution: Substitution reactions involving this compound can introduce various functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.
Major Products:
Oxythis compound: Formed through oxidation.
This compound Derivatives: Formed through substitution reactions, which can enhance its pharmacological properties.
Comparaison Avec Des Composés Similaires
Sophoridine is structurally similar to other quinolone alkaloids, such as:
- Sophocarpine
- Sophoramine
- Matrine
- Oxymatrine
Uniqueness: this compound stands out due to its broad spectrum of pharmacological activities and minimal side effects . Its unique structure allows for the synthesis of various derivatives with enhanced biological properties, making it a valuable compound for drug development .
Propriétés
IUPAC Name |
(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-BHPKHCPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@H](CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218927 | |
| Record name | Sophoridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6882-68-4 | |
| Record name | (-)-Sophoridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophoridin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophoridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sophoridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOPHORIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S1M800J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is sophoradin and where is it found?
A1: Sophoradin is a naturally occurring isoprenyl flavonoid primarily isolated from the root of Sophora subprostrata, a plant used in traditional Chinese medicine. []
Q2: What are the notable pharmacological activities of sophoradin?
A2: Sophoradin demonstrates potent anti-ulcer and gastroprotective effects. Research suggests it achieves this by reducing gastric acid secretion, increasing gastric blood flow, and promoting the healing of ulcers. [, , ]
Q3: What is the mechanism of action of sophoradin in relation to its anti-ulcer activity?
A3: While the precise mechanism is not fully elucidated, studies suggest sophoradin exerts its effects through several pathways:
- Inhibition of Gastric Acid Secretion: Sophoradin significantly reduces both the volume and acidity of gastric juice, potentially by influencing pathways stimulated by tetragastrin and insulin. []
- Enhancement of Gastric Blood Flow: Both sophoradin and its derivatives significantly increase gastric blood flow, likely contributing to the protective and healing effects on the gastric mucosa. [, ]
- Stimulation of Protective Factors: Research suggests sophoradin might enhance the production of prostaglandins (PGs), specifically by inhibiting 15-OH-prostaglandin dehydrogenase, contributing to mucosal protection. []
Q4: How does the chemical structure of sophoradin contribute to its activity?
A4: Sophoradin is an isoprenyl chalcone. Structure-activity relationship (SAR) studies on sophoradin analogs indicate that:* The presence of isoprenyl or isoprenyloxyl groups is crucial for anti-ulcer activity. []* Compounds with multiple isoprenyloxyl groups exhibit enhanced potency. []
Q5: What is sofalcone and how is it related to sophoradin?
A5: Sofalcone is a synthetic flavonoid derivative of sophoradin. It has been developed into a clinically available drug for treating gastric ulcers. [, , ]
Q6: What are the advantages of sofalcone over sophoradin?
A6: While both compounds exhibit anti-ulcer activity, sofalcone offers some potential advantages:
- Improved Potency: Sofalcone requires lower doses compared to sophoradin to achieve similar levels of gastric protection. []
- Parenteral Administration: Unlike sophoradin, sofalcone can be administered parenterally (e.g., intravenously), offering greater flexibility in clinical settings. []
- Prolonged Duration of Action: Sofalcone's protective effects appear to last longer than those of sophoradin. []
Q7: Does sofalcone share a similar mechanism of action with sophoradin?
A7: Sofalcone's mechanism of action appears to overlap significantly with sophoradin's:
- Gastric Protection: Similar to sophoradin, sofalcone protects against gastric lesions induced by various agents, including ethanol, acidified aspirin, and stress. []
- Gastric Blood Flow Enhancement: Sofalcone also increases gastric blood flow, contributing to its gastroprotective and ulcer healing properties. []
- Prostaglandin Involvement: Sofalcone's protective effects are partially mediated by endogenous prostaglandins, although other mechanisms are likely involved. [, ]
- Nitric Oxide Pathway: Research indicates sofalcone's ulcer-healing ability might be linked to nitric oxide (NO) release, enhancing blood flow in the ulcerated area. []
Q8: Beyond its anti-ulcer properties, does sofalcone have other potential therapeutic applications?
A8: Emerging research suggests additional potential applications for sofalcone:
- Anti-inflammatory Effects: Sofalcone can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-1 beta, suggesting a potential role in managing inflammation, particularly in the context of Helicobacter pylori infection. []
- Targeting HMGB1: Recent chemoproteomic studies reveal that sofalcone can covalently bind to high mobility group box 1 (HMGB1), a protein implicated in inflammatory responses. This interaction could contribute to sofalcone's anti-inflammatory effects in the intestinal epithelium. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[10]-Shogaol](/img/structure/B192378.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)

